3-(2,5-Dimethylphenylthio)pivalic acid

Description

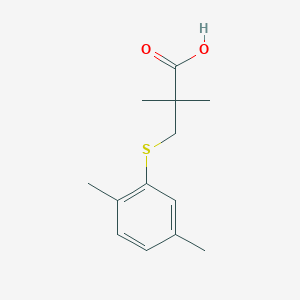

3-(2,5-Dimethylphenylthio)pivalic acid is a structurally modified derivative of pivalic acid (trimethylacetic acid, (CH₃)₃CCO₂H), a branched short-chain carboxylic acid. The compound features a pivalic acid backbone substituted with a 2,5-dimethylphenylthio group at the third carbon position. This thioether linkage introduces unique steric and electronic properties, distinguishing it from simpler pivalic acid derivatives. The bulky tert-butyl group of pivalic acid confers high metabolic stability, while the aromatic thioether moiety may enhance directing-group capabilities in catalytic reactions or alter solubility and pharmacokinetic behavior .

Properties

Molecular Formula |

C13H18O2S |

|---|---|

Molecular Weight |

238.35 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)sulfanyl-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C13H18O2S/c1-9-5-6-10(2)11(7-9)16-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |

InChI Key |

WUOVGUBMQYRYDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C)(C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-(2,5-dimethylphenylthio)pivalic acid and related compounds:

Reactivity in Catalytic Processes

The thioether group in this compound may act as a directing group in palladium-catalyzed C–H functionalization reactions. Evidence suggests that sulfur-containing directing groups enhance regioselectivity in C–S bond formation compared to oxygen-based analogues (e.g., pivaloyl esters). For instance, Pd-catalyzed reactions often exploit sulfur’s strong coordination to transition metals, enabling selective C–H activation at proximal sites . In contrast, pivalic acid itself lacks directing groups, limiting its utility in such catalytic cycles.

Metabolic Pathways

Pivalic acid is metabolized to pivaloylcarnitine and pivaloylglycine in vivo, which are excreted renally . The introduction of the 2,5-dimethylphenylthio group in this compound likely alters its metabolic fate.

Solubility and Stability

In contrast, pivaloylcarnitine’s zwitterionic structure increases solubility in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.